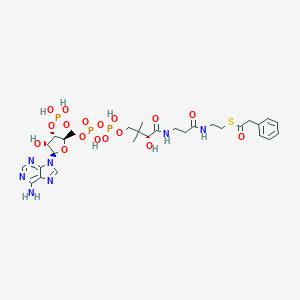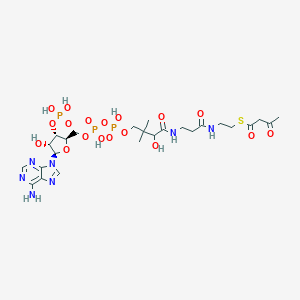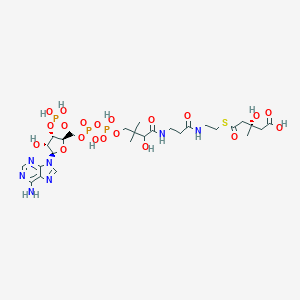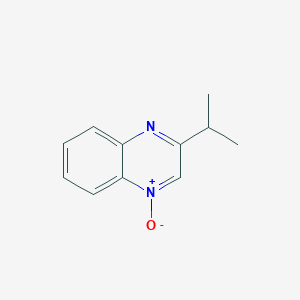
1-Oxido-3-propan-2-ylquinoxalin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-3-propan-2-ylquinoxalin-1-ium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-Oxido-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an electron transfer mediator, which facilitates the transfer of electrons between the electrode and the analyte.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1-Oxido-3-propan-2-ylquinoxalin-1-ium. However, it has been reported to have low toxicity and is not mutagenic.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Oxido-3-propan-2-ylquinoxalin-1-ium in lab experiments is its stability, which makes it suitable for long-term experiments. It is also relatively easy to synthesize. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for research on 1-Oxido-3-propan-2-ylquinoxalin-1-ium. One direction is to investigate its potential applications in the field of biosensors. Another direction is to study its mechanism of action in more detail to better understand its electron transfer properties. Additionally, more research is needed to determine its toxicity and potential side effects.
Synthesis Methods
1-Oxido-3-propan-2-ylquinoxalin-1-ium has been synthesized using different methods. One of the methods involves the reaction of 2,3-dichloroquinoxaline with 2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 2,3-dichloroquinoxaline with propan-2-ol in the presence of potassium carbonate. Both methods yield 1-Oxido-3-propan-2-ylquinoxalin-1-ium as a white solid.
Scientific Research Applications
1-Oxido-3-propan-2-ylquinoxalin-1-ium has potential applications in various fields of scientific research. One of the applications is in the field of electrochemistry, where it has been used as an electrochemical mediator for the detection of glucose. It has also been used as a redox mediator in the electrochemical detection of dopamine.
properties
CAS RN |
16080-16-3 |
|---|---|
Product Name |
1-Oxido-3-propan-2-ylquinoxalin-1-ium |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-oxido-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C11H12N2O/c1-8(2)10-7-13(14)11-6-4-3-5-9(11)12-10/h3-8H,1-2H3 |
InChI Key |
WXCMCEUPVXGUDC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



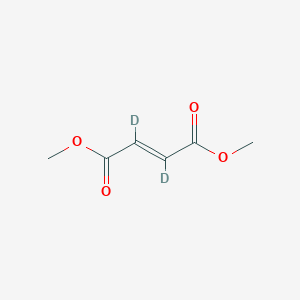

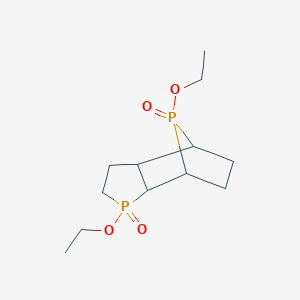
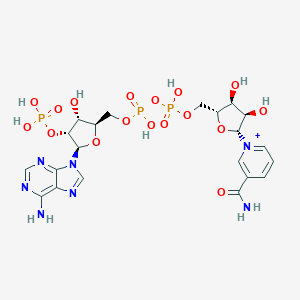
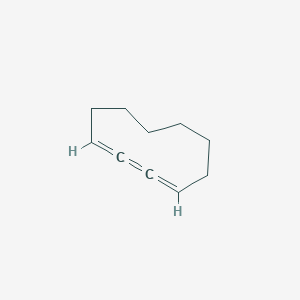

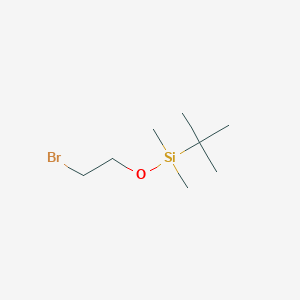

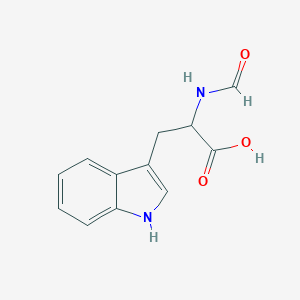

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
